

DHFR-IN-5: A Head-to-Head Comparison with Established Antimalarials

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Compound of Interest

Compound Name: DHFR-IN-5

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **DHFR-IN-5** (also known as P218), a novel dihydrofolate reductase (DHFR) inhibitor, with established antimalarial agents. The data presented herein is intended to offer an objective evaluation of **DHFR-IN-5**'s performance, supported by experimental data, to inform future research and drug development efforts in the fight against malaria.

Introduction to DHFR-IN-5 and the Folate Pathway in Malaria

The enzyme dihydrofolate reductase (DHFR) is a critical component in the folate biosynthesis pathway of the malaria parasite, *Plasmodium falciparum*. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for the parasite's replication and survival.^[1] Inhibition of DHFR disrupts this pathway, leading to parasite death.

For decades, DHFR inhibitors like pyrimethamine and cycloguanil have been mainstays in antimalarial chemotherapy. However, their efficacy has been severely compromised by the emergence of drug-resistant parasite strains, primarily due to point mutations in the *dhfr* gene. ^[1] This has necessitated the development of new-generation DHFR inhibitors that can effectively target these resistant strains.

DHFR-IN-5 is a potent and orally active next-generation DHFR inhibitor designed to overcome existing resistance mechanisms.[2] It exhibits a high affinity for both wild-type and mutant forms of *P. falciparum* DHFR.[2][3]

Comparative Performance Data

The following tables summarize the in vitro inhibitory activity of **DHFR-IN-5** against *P. falciparum* in comparison to established antimalarials.

Table 1: In Vitro Antiplasmodial Activity (IC₅₀, nM) Against Drug-Sensitive and Drug-Resistant *P. falciparum* Strains

Compound	Wild-Type (TM4/NF54)	Quadruple Mutant (V1/S)
DHFR-IN-5 (P218)	4.6 - 6	56 - 101
Pyrimethamine	~42,100 (field isolates)	>500-fold increase from WT
Cycloguanil	~1,200 (field isolates)	-

Data compiled from multiple sources.[2][4][5] Note: IC₅₀ values can vary between studies depending on the specific parasite strain and assay conditions.

Table 2: Enzyme Inhibition (K_i, nM) Against *P. falciparum* DHFR

Compound	Quadruple Mutant <i>P. falciparum</i> DHFR
DHFR-IN-5 (P218)	0.54

This data highlights the potent enzymatic inhibition of **DHFR-IN-5** against the drug-resistant quadruple mutant form of the enzyme.[2]

Table 3: Preclinical Pharmacokinetic Profile of DHFR-IN-5

Parameter	Value (in rats)
Oral Bioavailability	46.3%
Half-life	7.3 hours

This preclinical data suggests that **DHFR-IN-5** has favorable oral bioavailability and a reasonable half-life.[2]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

The 50% inhibitory concentration (IC50) of the compounds against *P. falciparum* is determined using a standardized in vitro drug sensitivity assay.

1. Parasite Culture:

- *P. falciparum* strains (e.g., drug-sensitive NF54 and drug-resistant V1/S) are maintained in continuous culture in human erythrocytes.
- The culture medium used is RPMI 1640 supplemented with human serum or a serum substitute like Albumax I, HEPES buffer, sodium bicarbonate, and gentamicin.[6]
- Parasites are cultured at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).[7]

2. Drug Susceptibility Testing:

- A serial dilution of the test compounds (**DHFR-IN-5**, pyrimethamine, etc.) is prepared in 96-well microplates.
- Infected red blood cells with a defined parasitemia and hematocrit are added to each well.
- The plates are incubated for a specified period (e.g., 48-72 hours) under the same conditions as the parasite culture.

3. Measurement of Parasite Growth Inhibition:

- Parasite growth can be quantified using various methods, such as:
 - Microscopy: Giemsa-stained thin blood smears are examined to determine the parasitemia in treated versus untreated control wells.
 - Hypoxanthine Incorporation Assay: Radiolabeled hypoxanthine uptake by the parasites is measured as an indicator of parasite viability.^[6]
 - SYBR Green I-based Fluorescence Assay: The fluorescence of a DNA-intercalating dye is measured to quantify parasite DNA content.

4. Data Analysis:

- The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

P. falciparum DHFR Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant P. falciparum DHFR.

1. Enzyme and Substrates:

- Recombinant wild-type or mutant P. falciparum DHFR-TS protein is expressed and purified.
- The substrates for the reaction are dihydrofolate (DHF) and NADPH.

2. Assay Procedure:

- The assay is performed in a 96-well plate format.
- The reaction mixture contains the DHFR enzyme, NADPH, and varying concentrations of the inhibitor (**DHFR-IN-5**).
- The reaction is initiated by the addition of DHF.

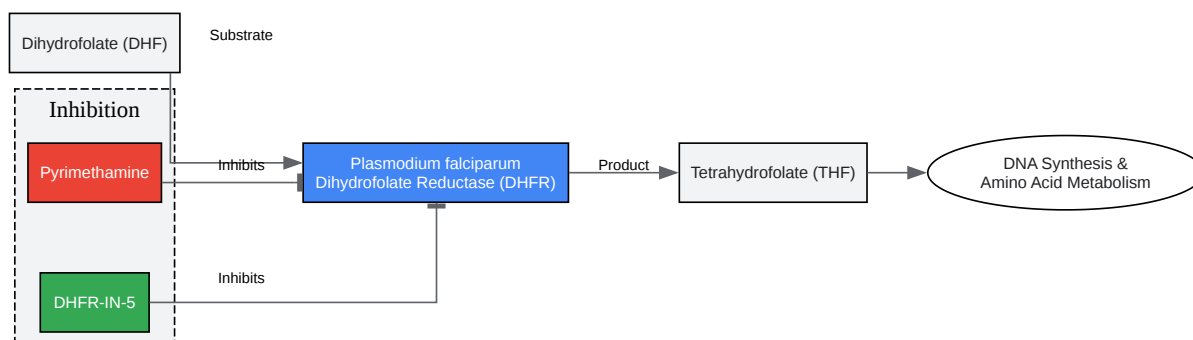
3. Measurement of Enzyme Activity:

- The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. [8]
- The measurements are taken in kinetic mode over a specific time period.

4. Data Analysis:

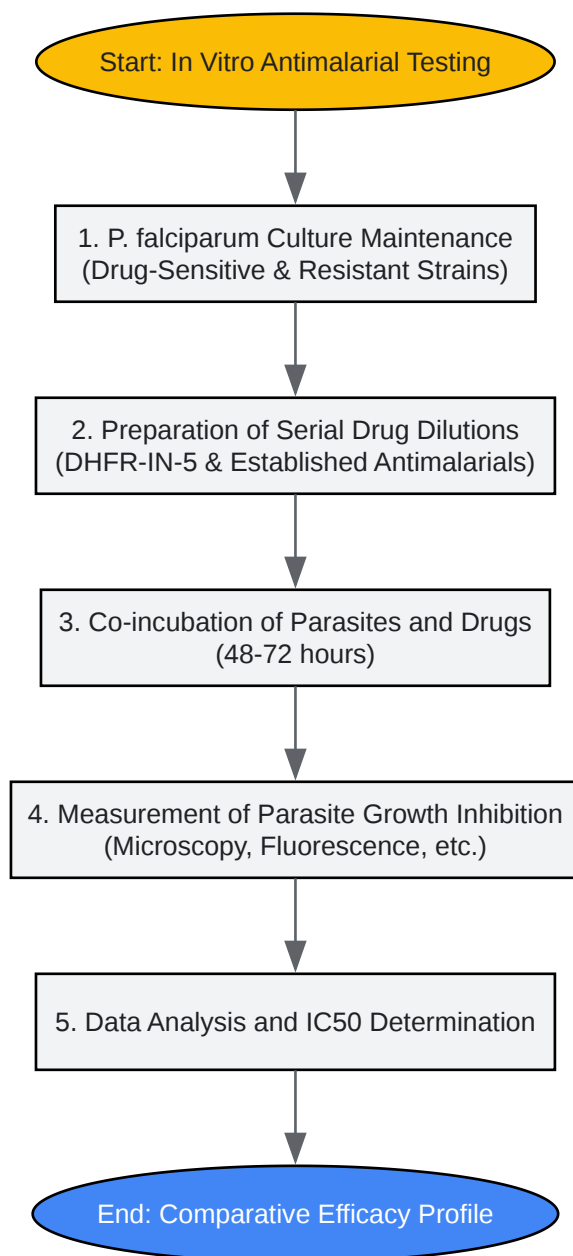
- The initial reaction velocities are calculated from the linear phase of the reaction progress curves.
- The inhibition constant (K_i) is determined by fitting the data to appropriate enzyme inhibition models.

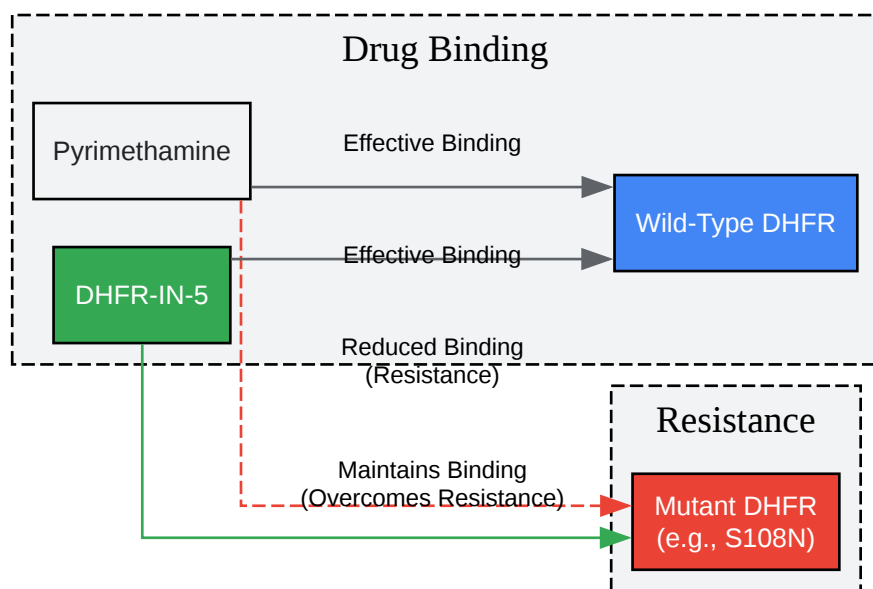
Visualizations



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Caption: The folate biosynthesis pathway in *P. falciparum* and points of inhibition.





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